
FQI 1
Vue d'ensemble
Description
Il a montré une activité anticancéreuse significative en perturbant le fuseau mitotique et en inhibant la prolifération de diverses lignées de cellules cancéreuses, y compris les cellules NIH/3T3, HeLa et A549 . Ce composé est principalement utilisé dans les milieux de recherche pour étudier ses effets sur les cellules cancéreuses et son potentiel en tant qu'agent thérapeutique.
Applications De Recherche Scientifique
Scientific Research Applications
Inhibition of LSF and Anti-Proliferative Activity
FQI1 inhibits LSF DNA-binding activity and exerts anti-proliferative effects . Overexpression of LSF in tumors correlates with poor prognosis, particularly in HCC and colorectal cancer, making it a key target for novel therapeutic approaches . Studies have shown that FQI1 disrupts LSF DNA binding and suppresses LSF-driven transcription, correlating with antiproliferative activity in vitro and rapid tumor regression in mice .
Impact on DNA Methylation
FQI1 disrupts the LSF-DNMT1 complex, leading to aberrant DNA methylation . Specifically, FQI1 treatment results in altered methylation patterns in differentially methylated regions (DMRs), which are mostly concentrated in CpG islands, proximal to transcription start sites, and in introns of known genes . These DMRs exhibit both hypo- and hypermethylation, correlating with altered gene expression and cell cycle progression .
Effects on Cell Morphology and Motility
FQI1 destabilizes the microtubule network in interphase cells, impairing cell movement . It rapidly reduces cell spreading in fetal hepatocytes and increases the circularity of retinal pigment epithelial cells . FQI1 also decreases the rate and range of locomotion in interphase cells, supporting its impact on microtubule breakdown and cell motility .
Detailed Research Findings
Chin et al. demonstrated that FQI1 could simultaneously target DNA methylation by disrupting the LSF-DNMT1 complex, leading to global aberrant CpG methylation . Reduced representation bisulfite sequencing (RRBS) revealed significant alterations in methylation patterns in FQI1-treated cells, with enrichment of genes involved in proteasome, spliceosome, RNA transport, protein processing in the ER, and MAP kinase signaling pathways .
Aberrant DNA Methylation
FQI1 treatment leads to changes in DNA methylation patterns . Differentially methylated regions (DMRs) are significantly altered, with concentrations in CpG islands, transcription start sites, and gene introns . These DMRs show both hypo- and hypermethylation, affecting gene expression and cell cycle progression .
Mitotic Disruption and Cell Death
Inhibition of LSF activity by FQI1 induces a strong delay or arrest prior to metaphase as cells progress through mitosis, with condensed, unaligned chromosomes . This mitotic disruption results in improper cellular division, leading to multinucleation, apoptosis, and cellular senescence .
Effects on Microtubules and Cell Movement
FQI1 destabilizes microtubules in interphase cells, impairing cell movement. It reduces cell spreading in fetal hepatocytes and increases circularity in retinal pigment epithelial cells . The compound decreases cell locomotion, affecting microtubule-associated functions, and acetylated α-tubulin levels increase after FQI1 treatment .
Case Studies
Hepatocellular Carcinoma (HCC)
LSF is highly expressed in HCC, promoting oncogenesis. FQI1 inhibits LSF DNA-binding activity, leading to anti-proliferative effects . In animal models, LSF overexpression is oncogenic, while its depletion promotes tumor shrinkage, making it an ideal anti-cancer target . FQI1 has shown rapid tumor regression in xenograft HCCs in mice .
Cellular Phenotypes and Mitotic Defects
Studies using HeLa cells have shown that FQI1 induces a strong delay or arrest prior to metaphase, with condensed, unaligned chromosomes . This mitotic disruption leads to cell death or senescence, desirable outcomes in combating cancer . Specific inhibition of LSF by FQI1 results in severe mitotic defects .
Data Tables
Gene | Effect of FQI1 Treatment |
---|---|
Aurora Kinase A (AURKA) | Upregulated |
Suppressor APC Domain Containing 2 (SAPCD2) | Upregulated |
Kinesin Heavy Chain Member 2A (KIF2A) | Upregulated |
MCM5 | Downregulated |
MCM6 | Downregulated |
MCM7 | Downregulated |
Authoritative Insights
Mécanisme D'action
Target of Action
FQI1, also known as 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, is a small molecule inhibitor targeted to the transcription factor LSF (TFCP2) . LSF is an oncogenic transcription factor and plays a crucial role in cell proliferation .
Mode of Action
It has been reported that LSF directly binds α-tubulin and is present in purified cellular tubulin preparations . FQI1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells .
Biochemical Pathways
FQI1 exerts its anti-proliferative activity at least in part by disrupting mitotic spindles . This sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes .
Pharmacokinetics
It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells . This suggests that FQI1 may have good bioavailability and can quickly reach its target within cells.
Result of Action
FQI1 interferes with microtubule-associated functions in interphase, specifically cell morphology and motility . The sudden breakdown and partial depolymerization of the microtubule network precedes FQI1-induced morphological changes . These involve rapid reduction of cell spreading of interphase fetal hepatocytes and increase in circularity of retinal pigment epithelial cells . FQI1 also decreases the rate and range of locomotion of interphase cells .
Action Environment
It’s known that fqi1 can rapidly and reversibly lead to mitotic arrest, even when added directly to mitotic cells This suggests that FQI1 may be effective in a variety of cellular environments
Analyse Biochimique
Biochemical Properties
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to inhibit DNA gyrases, including DNA topoisomerases, which are crucial for DNA replication and transcription . This inhibition disrupts the supercoiling of DNA, leading to the cessation of bacterial growth. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one interacts with bacterial cell membranes, increasing their permeability and causing cell lysis .
Cellular Effects
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Furthermore, it influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exerts its effects through several mechanisms. It binds to the active site of DNA gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the activity of topoisomerase IV, another enzyme involved in DNA replication . This dual inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to high concentrations of the compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve the desired therapeutic outcome while minimizing side effects.
Metabolic Pathways
8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed through phase II metabolic reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution within cells . This interaction can influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and exerts its effects . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s stability and activity, further modulating its biological effects .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de FQI 1 implique plusieurs étapes, commençant par la préparation de la structure de base de la quinolinone. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée .
Méthodes de Production Industrielle
Bien que this compound soit principalement synthétisé à des fins de recherche, les méthodes de production industrielle impliqueraient probablement la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de mesures de contrôle de la qualité pour garantir la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
FQI 1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : this compound peut être réduit pour former des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinolinone avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des structures de quinolinone plus simples .
Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité et les propriétés des dérivés de quinolinone.
Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose dans diverses lignées de cellules cancéreuses.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, en particulier ceux impliquant le Late SV40 Factor.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme outil pour étudier les mécanismes de croissance et de prolifération des cellules cancéreuses
Mécanisme d'Action
This compound exerce ses effets en inhibant l'activité de liaison à l'ADN du Late SV40 Factor (LSF), un facteur de transcription qui est régulé à la hausse dans de nombreux cancers. En bloquant la transactivation du LSF, this compound perturbe le fuseau mitotique, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Ce mécanisme implique l'inhibition de l'expression du rapporteur luciférase dépendant du LSF et l'induction de la mort cellulaire apoptotique dans les cellules cancéreuses du foie .
Comparaison Avec Des Composés Similaires
Composés Similaires
FQI 2 : Un autre inhibiteur de la quinolinone avec des propriétés anticancéreuses similaires mais une solubilité et une biodisponibilité améliorées.
FQI 3 : Un dérivé avec une puissance accrue et un meilleur profil pharmacocinétique.
FQI 4 : Un composé achiral conçu pour éviter la nécessité d'isoler les énantiomères du racémique.
Unicité de FQI 1
This compound est unique dans sa capacité à inhiber sélectivement le Late SV40 Factor et à perturber le fuseau mitotique, ce qui en fait un outil précieux pour étudier la prolifération et l'apoptose des cellules cancéreuses. Son mécanisme d'action spécifique et la gamme de lignées de cellules cancéreuses qu'il affecte le distinguent des autres composés similaires .
Activité Biologique
FQI1, a small molecule inhibitor targeting the transcription factor LSF (Late SV40 Factor), has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of FQI1, highlighting its effects on cell morphology, motility, and proliferation, as well as its mechanisms of action through the disruption of oncogenic pathways.
FQI1 functions primarily by disrupting the LSF-DNMT1 (DNA Methyltransferase 1) complex, which plays a crucial role in regulating gene expression and DNA methylation. By inhibiting LSF, FQI1 leads to altered DNA methylation patterns and affects cellular processes such as proliferation and apoptosis.
- Inhibition of LSF : FQI1 has been shown to suppress LSF-driven transcription, resulting in antiproliferative effects in various cancer cell lines, particularly in hepatocellular carcinoma (HCC) models .
- Epigenetic Modulation : The disruption of the LSF-DNMT1 complex by FQI1 results in aberrant DNA methylation profiles, which are characteristic of cancer cells. This dual targeting mechanism enhances its therapeutic potential against oncogene addiction .
Effects on Cell Morphology and Motility
FQI1 significantly alters cell morphology and motility through its action on microtubules:
- Microtubule Destabilization : Upon treatment with FQI1, there is a rapid destabilization of microtubules in interphase cells. This is evidenced by a notable decrease in stable microtubules within one minute of exposure .
- Cell Compaction : FQI1-treated cells exhibit a significant reduction in spreading area and an increase in circularity, indicating a compaction effect. Specifically, a 1.7-fold reduction in cell area was observed compared to control groups .
- Impaired Cell Motility : The treatment also leads to decreased locomotion rates in cells, supporting the conclusion that FQI1 disrupts microtubule-associated functions critical for cell movement .
Case Studies and Research Findings
Numerous studies have documented the biological activity of FQI1:
Study 1: Effects on HeLa Cells
A study utilizing HeLa cells demonstrated that FQI1 treatment caused significant mitotic delays characterized by unaligned chromosomes. This disruption resulted in multi-nucleation and increased apoptosis rates . The findings suggest that targeting LSF with FQI1 effectively induces cellular senescence and death—an advantageous outcome for cancer therapy.
Study 2: In Vivo Efficacy
In xenograft models of HCC, FQI1 exhibited robust anti-tumor activity without observable toxicity. The compound's ability to induce tumor regression highlights its potential as a therapeutic agent against cancers driven by LSF overexpression .
Comparative Data Table
The following table summarizes key findings from various studies on the biological activity of FQI1:
Propriétés
IUPAC Name |
8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSYGLXHLSPWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599151-35-6 | |
Record name | 599151-35-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.